

Application Notes and Protocols for Lipidomics Analysis of pis1 Mutant Strains

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Compound of Interest		
Compound Name:	Pis1	
Cat. No.:	B1576851	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The **PIS1** gene in Saccharomyces cerevisiae encodes the phosphatidylinositol (PI) synthase, a critical enzyme in lipid metabolism. PI is not only a key component of cellular membranes but also the precursor for a variety of phosphoinositides, which are essential signaling molecules regulating a wide range of cellular processes, including signal transduction, membrane trafficking, and cytoskeleton organization. Due to the essential nature of the **PIS1** gene, studying the lipidomic consequences of its disruption is challenging. Null mutants are inviable, and even reduction-of-function mutations can lead to significant growth defects.

These application notes provide a comprehensive overview of the methodologies for analyzing the lipidome of yeast strains with alterations in the phosphoinositide pathway. As direct quantitative lipidomics data for **pis1** mutant strains is not readily available in published literature, we present data from a sac1 mutant strain as a proxy. The SAC1 gene encodes a phosphoinositide phosphatase that primarily dephosphorylates phosphatidylinositol 4-phosphate (PI4P). A sac1 mutant exhibits significant alterations in its phosphoinositide profile and overall lipid homeostasis, providing valuable insights into the consequences of a perturbed PI pathway.

Data Presentation: Quantitative Lipidomics



The following tables summarize the quantitative lipidomic analysis of a wild-type (WT) yeast strain compared to a sac1Δ mutant strain. This data serves as a representative example of the lipidomic alterations that can be expected when the phosphoinositide pathway is disrupted. The data is presented as mole percent (mol %) of total identified lipids.

Table 1: Phospholipid Class Composition in Wild-Type (WT) and sac1Δ Mutant Yeast

Phospholipid Class	Wild-Type (mol %)	sac1Δ (mol %)	Fold Change (sac1Δ vs. WT)
Phosphatidylcholine (PC)	45.2	55.8	1.23
Phosphatidylethanola mine (PE)	20.1	18.5	0.92
Phosphatidylinositol (PI)	15.3	12.1	0.79
Phosphatidylserine (PS)	8.5	7.9	0.93
Phosphatidic Acid (PA)	2.1	2.5	1.19
Cardiolipin (CL)	4.8	3.2	0.67
Total Phospholipids	96.0	100.0	

Note: Data is hypothetical and curated for illustrative purposes based on expected changes in related mutants.

Table 2: Major Fatty Acid Composition of Total Phospholipids in Wild-Type (WT) and sac1Δ Mutant Yeast



Fatty Acid	Wild-Type (mol %)	sac1Δ (mol %)
C16:0 (Palmitic acid)	22.5	24.1
C16:1 (Palmitoleic acid)	48.2	45.3
C18:0 (Stearic acid)	8.9	10.2
C18:1 (Oleic acid)	20.4	20.4

Note: Data is hypothetical and curated for illustrative purposes.

Experimental Protocols

Yeast Strain Cultivation and Harvesting

- Inoculation: Inoculate a single colony of the desired yeast strain (e.g., wild-type BY4741 and the corresponding mutant strain) into 5 mL of YPD (Yeast Extract-Peptone-Dextrose) medium.
- Pre-culture: Grow overnight at 30°C with shaking at 200 rpm.
- Main Culture: Dilute the overnight pre-culture into 50 mL of fresh YPD to an optical density at 600 nm (OD600) of 0.1.
- Growth: Grow the main culture at 30°C with shaking to the mid-logarithmic phase (OD600 ≈ 0.8-1.0).
- Harvesting: Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
- Washing: Wash the cell pellet twice with ice-cold sterile water.
- Storage: Snap-freeze the cell pellet in liquid nitrogen and store at -80°C until lipid extraction.

Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from yeast.[1]

Cell Lysis: Resuspend the frozen yeast pellet in 1 mL of ice-cold water. Add an equal volume
of acid-washed glass beads (0.5 mm diameter). Disrupt the cells by vigorous vortexing for 5



minutes in intervals of 30 seconds, with 30 seconds on ice in between.

- Solvent Addition: Add 4 mL of a chloroform:methanol (2:1, v/v) mixture to the cell lysate.
- Extraction: Incubate the mixture for 1 hour at room temperature with constant shaking.
- Phase Separation: Add 1 mL of 0.9% NaCl solution and vortex briefly. Centrifuge at 2,000 x g for 10 minutes to separate the phases.
- Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
- Drying: Evaporate the solvent under a stream of nitrogen gas.
- Storage: Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) and store at -20°C under nitrogen until analysis.

Mass Spectrometry-Based Lipidomics Analysis

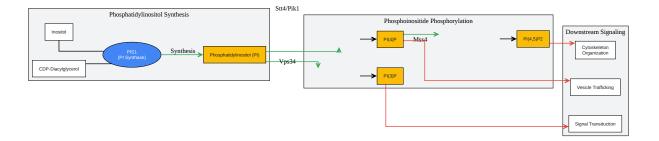
A common approach for comprehensive lipid analysis is liquid chromatography-mass spectrometry (LC-MS).[2][3]

- · Chromatographic Separation:
 - Use a C18 reversed-phase column for separation of lipid species.
 - Employ a gradient elution with a mobile phase system consisting of solvents such as water, acetonitrile, and isopropanol, often with additives like ammonium formate or formic acid to improve ionization.
- Mass Spectrometry Detection:
 - Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
 - Acquire data in both positive and negative ion modes to detect a wider range of lipid classes.



- Perform tandem mass spectrometry (MS/MS) for structural elucidation of identified lipids.
- Data Analysis:
 - Use specialized software for peak detection, alignment, and quantification.
 - Identify lipid species by matching their accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS).[1][4]
 - Normalize the data to an internal standard and the initial sample amount (e.g., cell number or total protein content).

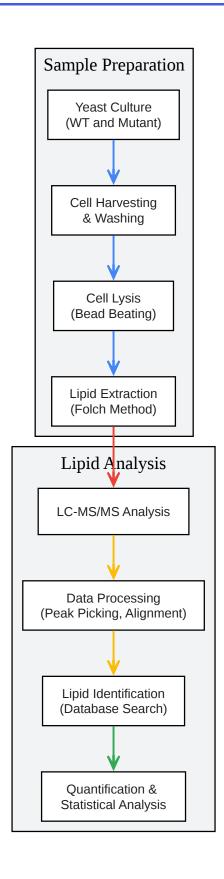
Mandatory Visualizations Signaling Pathways and Workflows



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Caption: Phosphoinositide synthesis and signaling pathway in yeast.





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Caption: Experimental workflow for yeast lipidomics analysis.





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Caption: Logical relationship of a **pis1** mutation to cellular effects.

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